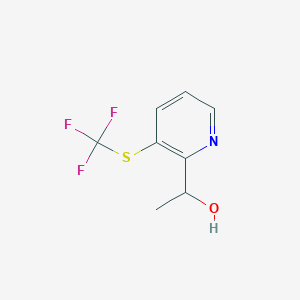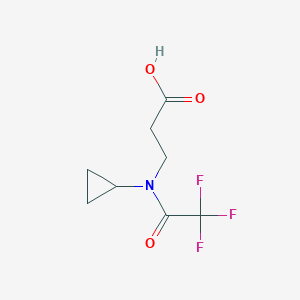![molecular formula C10H15N B13650938 (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene: is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like sodium azide, under conditions such as reflux in an appropriate solvent.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics such as stability and reactivity.
Mécanisme D'action
The mechanism of action of (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
(1R,2S,6R,7S)-1,4,4,7-Tetramethyltricyclo[5.3.1.02,6]undecan-11-ol: This compound shares a similar tricyclic structure but differs in its functional groups and stereochemistry.
Thiazoles: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness: (1R,2S,7S)-2-methyl-4-azatricyclo[52102,6]dec-8-ene is unique due to its specific stereochemistry and functional groups
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3/t7-,8+,9?,10+/m1/s1 |
Clé InChI |
VWGFOUMXRQBTRV-AJDMCEKOSA-N |
SMILES isomérique |
C[C@@]12CNCC1[C@H]3C[C@@H]2C=C3 |
SMILES canonique |
CC12CNCC1C3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


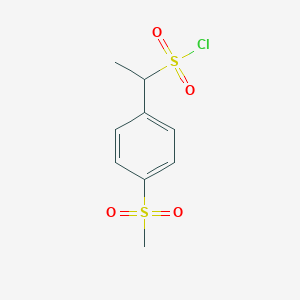
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
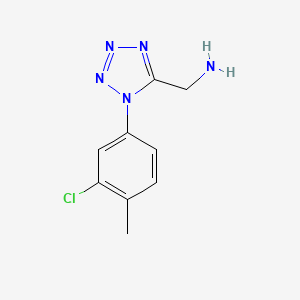
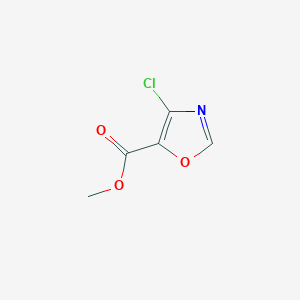
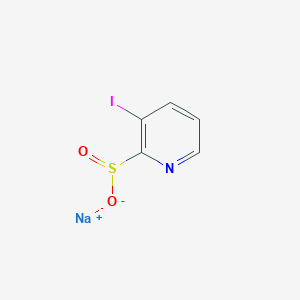
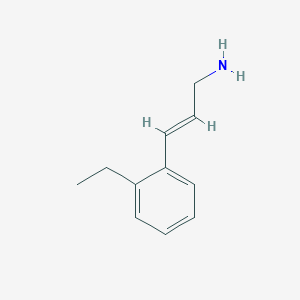

![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
